

1H NMR Characterization Guide: 4-(Tributylstannyl)benzotrile

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Compound of Interest

Compound Name: *Benzotrile, 4-(tributylstannyl)-*

CAS No.: 79048-30-9

Cat. No.: B8519595

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Part 1: Executive Summary & Strategic Context

Compound: 4-(Tributylstannyl)benzotrile CAS: 17314-32-8 Role: Key nucleophile in Stille Cross-Coupling for introducing nitrile-functionalized aryl groups.

This guide provides a technical characterization framework for 4-(tributylstannyl)benzotrile, a critical intermediate in medicinal chemistry. Unlike rigid templates, this document focuses on the comparative spectral evolution from precursor to product, enabling researchers to rapidly validate synthesis success and quantify purity.

The Analytical Challenge: The primary challenge in characterizing organostannanes is distinguishing the product from:

- Protodeostannylated byproducts (benzotrile), which form upon silica exposure.
- Residual tin reagents (hexabutylditin or tributyltin chloride).
- Starting material (4-bromobenzotrile).

Part 2: Comparative Analysis (The Spectral Evolution)

To confirm the identity of 4-(tributylstannyl)benzonitrile, one must observe specific shifts in the aromatic region and the appearance of the diagnostic tributyltin alkyl chain.

Table 1: Spectral Fingerprint Comparison (, 400 MHz)

Feature	Precursor (4-Bromobenzonitrile)	Target Product (4-(Tributylstannyl)benzonitrile)	Impurity (Tributyltin Chloride)
Aromatic Region	7.60 - 7.70 ppm (AA'BB')	7.50 - 7.65 ppm (Shifted AA'BB')	N/A
Ortho-H Coupling	Hz	Hz + Sn Satellites	N/A
-CH ₂ (Sn-CH ₂)	N/A	1.05 - 1.15 ppm	1.6 - 1.7 ppm (Deshielded)
Methyl Terminus	N/A	0.88 - 0.90 ppm	0.92 ppm
Key Diagnostic	Lack of aliphatic protons	Tin Satellites on Ar-H & -CH ₂	Lack of aromatic protons

The "Tin Fingerprint": Understanding Satellites

The most authoritative confirmation of the C-Sn bond is the observation of tin satellites. Tin has two NMR-active isotopes with spin 1/2:

and

- Aromatic Satellites: The protons ortho to the tin group (approx. 7.56 ppm) will show small sidebands (satellites) with a coupling constant (

) of approximately 40–50 Hz.

- Aliphatic Satellites: The

-methylene protons (

~1.1) will show distinct satellites with a coupling constant (

) of 50–60 Hz.



Expert Insight: If you observe the butyl chain signals but lack the aromatic satellites, you likely have a mixture of benzonitrile and free tributyltin species, indicating the C-Sn bond has cleaved.

Part 3: Detailed Characterization Data

1H NMR Data (400 MHz,)

Chemical Shift (

), Multiplicity, Integration, Coupling (

)

- 7.58 – 7.62 (d,

Hz, 2H, Ar-Hortho to CN)

- 7.52 – 7.56 (d,

Hz, 2H, Ar-Hortho to Sn)

- Note: Look for

satellites flanking this doublet.

- 1.50 – 1.60 (m, 6H,

-CH

of butyl chain)

- 1.30 – 1.38 (sext, 6H,

Hz,

-CH

of butyl chain)

- 1.06 – 1.12 (t, 6H,

-CH

-Sn)

◦ Note: Diagnostic high-field shift.

- 0.88 – 0.90 (t, 9H,

Hz, -CH

)

13C NMR Data (100 MHz,)

- Nitrile Carbon: ~119.0 ppm
- Aromatic Carbons: ~147.0 (C-Sn), 136.5 (CH), 130.5 (CH), 112.5 (C-CN).
- Butyl Chain: ~29.0 (), 27.3 (), 13.6 (), 9.8 ().

Part 4: Experimental Protocols

A. Synthesis (Context for Characterization)

To ensure the sample being analyzed is representative.[1]

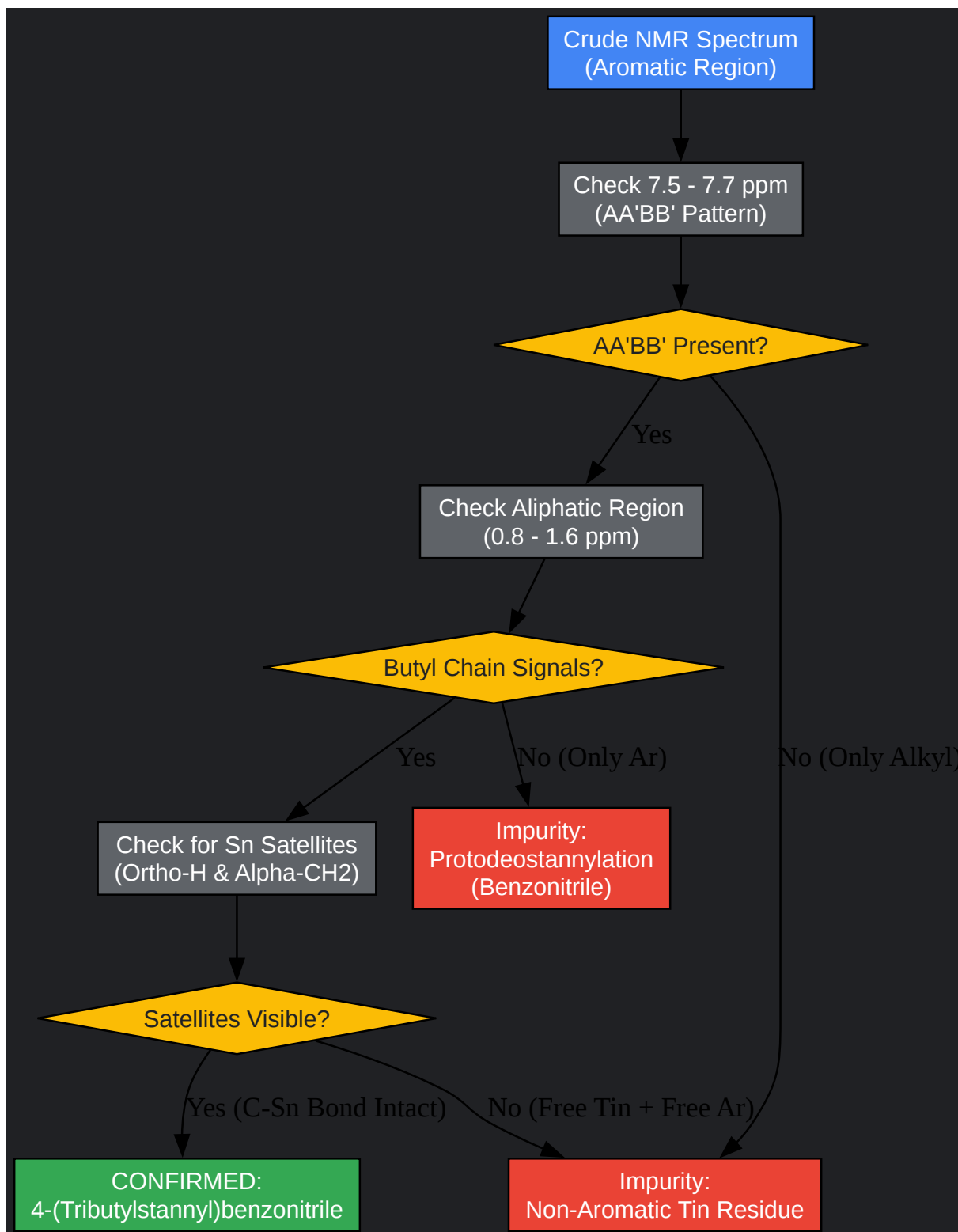
- Reagents: 4-Bromobenzonitrile (1.0 eq), Hexabutyliditin (1.1 eq), Pd(PPh)
)
(5 mol%).
- Solvent: Toluene (degassed).
- Condition: Reflux (110°C) for 12–16 hours under Argon.
- Purification (Critical): Flash chromatography on silica gel pre-treated with 1% Triethylamine (Et
N).
 - Why Et
N? Silica is slightly acidic and can cause protodeostannylation (cleaving the Sn group), yielding benzonitrile. The base neutralizes the silica.

B. NMR Sample Preparation[5][6]

- Solvent: Use
(Chloroform-d) neutralized with basic alumina or silver foil if the compound is stored for long periods, though standard
is usually acceptable for immediate analysis.
- Concentration: ~10-15 mg in 0.6 mL solvent. High concentration helps in visualizing the low-intensity tin satellites.
- Acquisition: Standard proton parameters (sw = 20 ppm, d1 = 1.0 s, ns = 16).

Part 5: Visualization & Logic Flow

The following diagram illustrates the decision logic for validating the product based on NMR signals.



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Caption: Logic flow for validating Stille coupling products via ^1H NMR, distinguishing intact product from hydrolytic impurities.

References

- Stille Coupling Methodology & Characterization
 - Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. *Journal of the American Chemical Society*, 100(11), 3636-3638. [Link](#)
- NMR Data for Organotin Compounds: Wrackmeyer, B. (1985). ^{119}Sn NMR parameters. *Annual Reports on NMR Spectroscopy*, 16, 73-186. (Authoritative source for Sn-H coupling constants).
- Synthesis and Spectral Data of 4-Cyanophenyltributyltin
 - *Organic Syntheses*, Coll. Vol. 10, p.613 (2004); Vol. 75, p.61 (1998). (Provides standard protocols for stannylation of aryl halides). [Link](#)
- Comparison Data (4-Bromobenzonitrile)
 - SDBS (Spectral Database for Organic Compounds), SDBS No. 2786. [Link](#)

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